Cas no 60577-32-4 (PHENOL, 2,6-DIIODO-3-METHYL-)

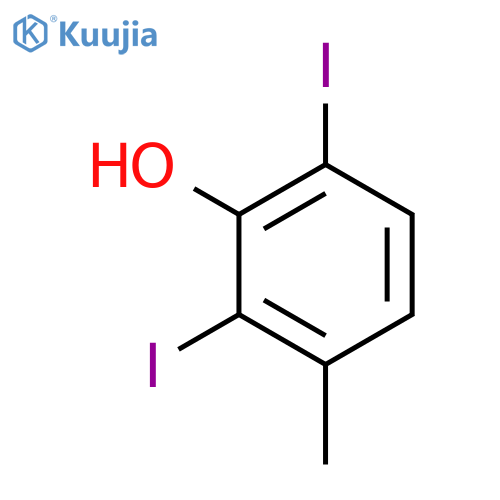

PHENOL, 2,6-DIIODO-3-METHYL- structure

商品名:PHENOL, 2,6-DIIODO-3-METHYL-

PHENOL, 2,6-DIIODO-3-METHYL- 化学的及び物理的性質

名前と識別子

-

- PHENOL, 2,6-DIIODO-3-METHYL-

- DTXSID901312489

- 60577-32-4

- 2,6-Diiodo-3-methylphenol

-

- インチ: InChI=1S/C7H6I2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3

- InChIKey: UQOYRNNDWWHZTF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 359.85081Da

- どういたいしつりょう: 359.85081Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

PHENOL, 2,6-DIIODO-3-METHYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010110-1g |

2,6-Diiodo-3-methylphenol |

60577-32-4 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| Alichem | A010010110-500mg |

2,6-Diiodo-3-methylphenol |

60577-32-4 | 97% | 500mg |

$798.70 | 2023-09-01 | |

| Alichem | A010010110-250mg |

2,6-Diiodo-3-methylphenol |

60577-32-4 | 97% | 250mg |

$489.60 | 2023-09-01 |

PHENOL, 2,6-DIIODO-3-METHYL- 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

60577-32-4 (PHENOL, 2,6-DIIODO-3-METHYL-) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 624-75-9(Iodoacetonitrile)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 503537-97-1(4-bromooct-1-ene)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量